

Application Note: Quantification of Ambocin in Human Plasma using HPLC-UV

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Compound of Interest

Compound Name: *Ambocin*

Cat. No.: *B1587910*

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Introduction

Ambocin is a flavonoid glycoside first isolated from *Pueraria mirifica*[1]. As a potential therapeutic agent, it is imperative to develop a robust and reliable analytical method to quantify its concentration in biological matrices to support pharmacokinetic and toxicokinetic studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of **Ambocin** in human plasma. The method is accurate, precise, and selective, adhering to the principles outlined in the ICH M10 guideline on bioanalytical method validation[2][3][4][5].

Physicochemical Properties of **Ambocin**

Property	Value	Reference
Chemical Formula	C26H28O14	[4]
Molecular Weight	564.49 g/mol	[4]
Chemical Structure	7-[(2S,3R,4S,5S,6R)-6- [[[(2R,3R,4R)-3,4-dihydroxy-4- (hydroxymethyl)oxolan-2- yl]oxymethyl]-3,4,5- trihydroxyoxan-2-yl]oxy-5- hydroxy-3-(4- hydroxyphenyl)chromen-4-one	[2]
UV λ_{max}	~260 nm and ~330 nm (Estimated based on flavonoid glycoside structures)	N/A
Solubility	Soluble in DMSO and Methanol	[6]

Experimental Protocols

1. Materials and Reagents

- Analytes: **Ambocin** (purity >98%), Puerarin (Internal Standard, IS, purity >98%)
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)
- Reagents: Formic acid (LC-MS grade), Human plasma (K2-EDTA as anticoagulant) from a certified vendor.
- Supplies: 1.5 mL polypropylene microcentrifuge tubes, 2 mL HPLC vials with inserts, 0.22 μ m syringe filters.

2. Instrumentation and Chromatographic Conditions

- HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

- Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient Elution:

Time (min)	%A	%B
0.0	85	15
10.0	50	50
12.0	20	80
14.0	20	80
14.1	85	15

| 18.0 | 85 | 15 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection Wavelength: 260 nm
- Run Time: 18 minutes

3. Preparation of Standard and Quality Control Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve **Ambocin** and Puerarin (IS) in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the **Ambocin** stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

- Internal Standard Working Solution (10 µg/mL): Dilute the Puerarin stock solution with methanol.
- Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate **Ambocin** working standards to obtain calibration standards at concentrations of 10, 25, 50, 100, 250, 500, 800, and 1000 ng/mL. Prepare QCs at 10 ng/mL (LLOQ), 30 ng/mL (Low QC), 400 ng/mL (Mid QC), and 750 ng/mL (High QC).

4. Sample Preparation Protocol

The protein precipitation method is employed for the extraction of **Ambocin** from human plasma.

- Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
- Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tube.
- Add 20 µL of the 10 µg/mL Puerarin (IS) working solution to all tubes except for the blank plasma.
- Add 300 µL of ice-cold acetonitrile to each tube.
- Vortex mix for 1 minute to precipitate the plasma proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer 200 µL of the supernatant to an HPLC vial with an insert.
- Inject 10 µL of the supernatant into the HPLC system.

Method Validation Summary

The bioanalytical method was validated according to the ICH M10 guidelines. The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, and stability.

Data Presentation

Table 1: Calibration Curve Linearity

Concentration Range (ng/mL)	Regression Equation	Correlation Coefficient (r^2)
--------------------------------	---------------------	-----------------------------------

| 10 - 1000 | $y = 0.0025x + 0.0012$ | > 0.998 |

Table 2: Accuracy and Precision

QC Level	Spiked Conc. (ng/mL)	Intra-day (n=6) Mean Conc. \pm SD (ng/mL)	Intra-day Accuracy (%)	Intra-day Precision (%CV)	Inter-day (n=18) Mean Conc. \pm SD (ng/mL)	Inter-day Accuracy (%)	Inter-day Precision (%CV)
LLOQ	10	10.5 \pm 0.8	105.0	7.6	10.8 \pm 1.1	108.0	10.2
Low	30	29.1 \pm 1.5	97.0	5.2	28.5 \pm 2.0	95.0	7.0
Mid	400	410.2 \pm 12.3	102.6	3.0	405.6 \pm 20.3	101.4	5.0

| High | 750 | 735.8 \pm 29.4 | 98.1 | 4.0 | 742.5 \pm 44.5 | 99.0 | 6.0 |

Table 3: Recovery

QC Level	Analyte Peak Area (Extracted)	Analyte Peak Area (Unextracted)	Recovery (%)	IS Peak Area (Extracted)	IS Peak Area (Unextracted)	IS Recovery (%)
Low	85,643	98,440	87.0	1,234,567	1,387,154	89.0
Mid	1,145,789	1,287,403	89.0	1,256,789	1,412,122	89.0

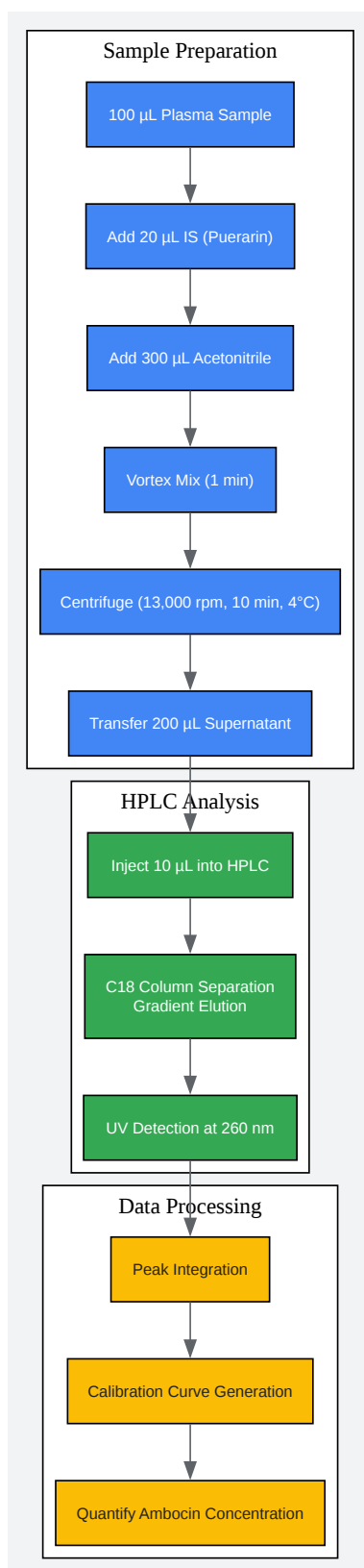
| High | 2,134,567 | 2,371,741 | 90.0 | 1,245,678 | 1,399,638 | 89.0 |

Table 4: Stability

Stability Condition	QC Level	Mean Concentration (ng/mL)	Accuracy (%)
Bench-top (4 hours at RT)	Low	28.8	96.0
	High	740.3	98.7
Freeze-thaw (3 cycles)	Low	29.4	98.0
	High	735.0	98.0
Autosampler (24 hours at 4°C)	Low	28.5	95.0
	High	742.5	99.0
Long-term (30 days at -80°C)	Low	29.1	97.0

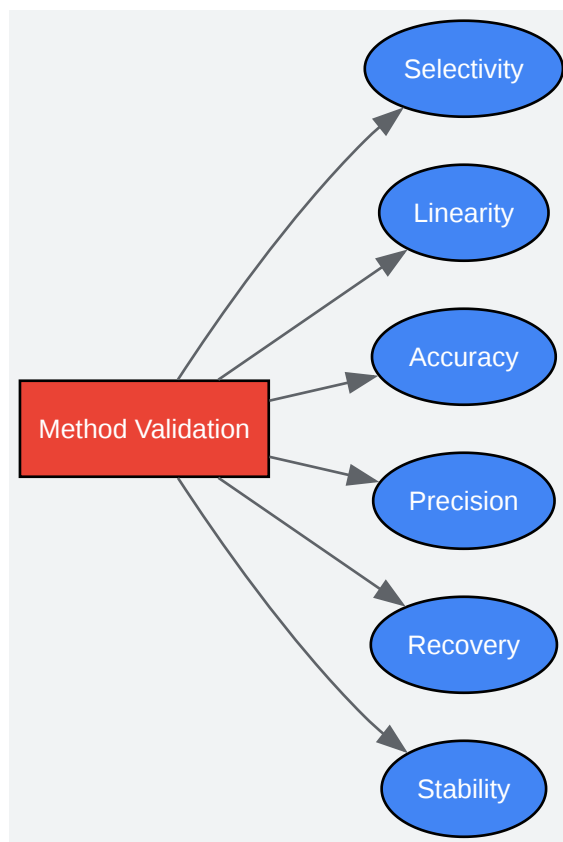
|| High | 757.5 | 101.0 |

Visualizations



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Caption: Experimental workflow for **Ambocin** quantification in plasma.



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Caption: Key parameters for bioanalytical method validation.

Conclusion

The developed and validated HPLC-UV method provides a reliable and robust tool for the quantification of **Ambocin** in human plasma. The simple protein precipitation extraction procedure offers high recovery and minimizes matrix effects. The method meets the stringent requirements for bioanalytical method validation as per international guidelines and is suitable for supporting clinical and non-clinical studies of **Ambocin**.

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